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Compound of Interest

Compound Name:
2-Methyl-4-(trifluoromethyl)-1H-

imidazole

Cat. No.: B1269116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Methyl-4-
(trifluoromethyl)-1H-imidazole (CAS No: 33468-67-6, Molecular Formula: C₅H₅F₃N₂). Due to

the limited availability of experimentally published spectra for this specific compound, this guide

presents a combination of reported data for closely related analogs and predicted

spectroscopic values derived from established principles of NMR, IR, and mass spectrometry.

This information is intended to serve as a valuable resource for the identification,

characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Methyl-4-
(trifluoromethyl)-1H-imidazole. These predictions are based on the analysis of spectral data

from analogous compounds, including substituted imidazoles and molecules containing

trifluoromethyl groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J)
in Hz

~7.5-7.7
Singlet (or very

narrow multiplet)
1H

H5 (imidazole

ring)
-

~2.4-2.5 Singlet 3H -CH₃ -

Broad Signal Singlet 1H N-H -

Note: The exact chemical shift of the N-H proton is highly dependent on the solvent,

concentration, and temperature. In aprotic solvents like CDCl₃, it may be a sharper singlet,

while in protic solvents like DMSO-d₆, it will be broader and may exchange with residual water.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm
Multiplicity (due to C-F
coupling)

Assignment

~148-150 Singlet C2 (imidazole ring)

~135-138 Quartet
C4 (imidazole ring, coupled to -

CF₃)

~120-125 Quartet -CF₃

~118-122 Singlet C5 (imidazole ring)

~13-15 Singlet -CH₃

Note: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling

constant (¹JCF). The C4 carbon, directly attached to the -CF₃ group, will also exhibit a quartet

splitting (²JCCF).

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100-3300 Broad, Medium N-H stretch

2900-3000 Weak-Medium
C-H stretch (aromatic and

methyl)

~1600-1650 Medium C=N stretch

~1500-1580 Medium C=C stretch (imidazole ring)

1100-1300 Strong
C-F stretch (symmetric and

asymmetric)

~700-900 Medium C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

150 100 [M]⁺ (Molecular Ion)

131 Moderate [M - F]⁺

81 Moderate [M - CF₃]⁺

69 Strong [CF₃]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-4-(trifluoromethyl)-1H-
imidazole in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm

NMR tube. The choice of solvent can affect chemical shifts, particularly for the N-H proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H spectrum with a spectral width of approximately 16

ppm, centered around 8 ppm.

Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise

ratio.

Process the data with Fourier transformation, phase correction, and baseline correction.

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm,

DMSO-d₅ at 2.50 ppm).

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm,

centered around 100 ppm.

A larger number of scans (typically 1024 or more) will be necessary due to the lower

natural abundance of ¹³C.

Process the data similarly to the ¹H spectrum and reference the chemical shifts to the

solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid 2-Methyl-4-(trifluoromethyl)-1H-imidazole directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a

single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or

dichloromethane) into the mass spectrometer via a gas chromatograph (GC-MS) or a

direct insertion probe.

For GC-MS, use a suitable capillary column (e.g., a non-polar column like DB-5) and a

temperature program that allows for the elution of the compound.

In the ion source, bombard the sample with a beam of electrons (typically at 70 eV) to

induce ionization and fragmentation.

Mass Analysis:

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection:

Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance

versus m/z.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the

complementary nature of these techniques.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Complementary Nature of Spectroscopic Techniques.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-(trifluoromethyl)-1H-
imidazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269116#spectroscopic-data-for-2-methyl-4-
trifluoromethyl-1h-imidazole-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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